molecular formula C21H24FN3O B4877471 N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B4877471
M. Wt: 353.4 g/mol
InChI Key: XPYVTIDFJZQRLB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the Indan Derivative: The starting material, 2,3-dihydro-1H-indene, is subjected to various chemical reactions to introduce functional groups that will facilitate further modifications.

    Piperazine Derivative Synthesis: The piperazine ring is synthesized separately, often starting from 4-fluoroaniline and undergoing a series of reactions to form the 4-(4-fluorophenyl)piperazine.

    Coupling Reaction: The indan derivative and the piperazine derivative are coupled together using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
  • N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-bromophenyl)piperazin-1-yl]acetamide

Uniqueness

The presence of the 4-fluorophenyl group in N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide may confer unique pharmacological properties, such as increased binding affinity to certain receptors or enhanced metabolic stability compared to its analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O/c22-18-5-7-20(8-6-18)25-11-9-24(10-12-25)15-21(26)23-19-13-16-3-1-2-4-17(16)14-19/h1-8,19H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYVTIDFJZQRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2CC3=CC=CC=C3C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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